4,4-Dimethyl-2-imidazolidinethione
Overview
Description
“4,4-Dimethyl-2-imidazolidinethione” is a chemical compound with the molecular formula C5H10N2S . It has a molecular weight of 130.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . to 98% . The melting point ranges from 119.0 to 121.0 °C . It is soluble in methanol .
Scientific Research Applications
Preparation and Oxidation Studies
Karkhanis and Field (1985) explored the preparation and oxidation of thiono derivatives of imidazoles, including 4,4-Dimethyl-2-imidazolidinethione. They found that these compounds could be oxidized in different media, leading to various derivatives with potential applications in synthetic chemistry (Karkhanis & Field, 1985).
Synthesis of Novel Compounds
Inaba and Ojima (1979) demonstrated the synthesis of unique imidazole derivatives using this compound. These synthetic pathways could be crucial for creating novel compounds with potential applications in various fields of chemistry (Inaba & Ojima, 1979).
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives, including those similar to this compound, was studied by Ivanov et al. (1993). They used X-ray analysis and other spectroscopic methods, providing insights into the structural aspects of these compounds, which is essential for their application in material science and drug design (Ivanov et al., 1993).
Interaction with DNA and Guanine
Ahmadi et al. (2010) investigated the hydrogen-bonding interaction of 2-Imidazolidinethione with DNA and guanine. This research provides valuable information on the interaction of imidazolidine derivatives with biological molecules, which is critical for their potential use in pharmaceuticals and biochemistry (Ahmadi et al., 2010).
Safety and Hazards
The safety information for “4,4-Dimethyl-2-imidazolidinethione” includes the following hazard statements: H302, H315, and H319 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). The signal word is “Warning” and the pictogram is an exclamation mark .
Properties
IUPAC Name |
4,4-dimethylimidazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCQKVSGVJWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209702 | |
Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-42-6 | |
Record name | 4,4-Dimethyl-2-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6086-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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